REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:27][C:28]#[N:29].[F:10][c:11]1[cH:12][c:13]([CH3:19])[c:14]([C:15]#[N:16])[cH:17][cH:18]1.[F:1][C:2]([c:3]1[cH:4][n:5][nH:6][cH:7]1)([F:8])[F:9].[K+:24].[K+:25].[OH2:26]>>[F:1][C:2]([c:3]1[cH:4][n:5](-[c:11]2[cH:12][c:13]([CH3:19])[c:14]([C:15]#[N:16])[cH:17][cH:18]2)[n:6][cH:7]1)([F:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)ccc1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cn[nH]c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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Cc1cc(-n2cc(C(F)(F)F)cn2)ccc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |